molecular formula C19H23N7O3S B15105338 N-[2-(4-sulfamoylphenyl)ethyl]-1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxamide

N-[2-(4-sulfamoylphenyl)ethyl]-1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxamide

Cat. No.: B15105338
M. Wt: 429.5 g/mol
InChI Key: HRKOWEQRDDEJAU-UHFFFAOYSA-N
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Description

N-[2-(4-sulfamoylphenyl)ethyl]-1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxamide is a complex organic compound with a molecular formula of C19H23N7O3S . This compound features a triazolopyridazine core, which is known for its diverse pharmacological activities. The presence of a sulfamoylphenyl group and a piperidine carboxamide moiety further enhances its potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-sulfamoylphenyl)ethyl]-1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxamide involves multiple steps. One common approach is the acid-catalyzed cyclization of 2-hydrazinyl-6H-1,3,4-thiadiazine with ortho esters, leading to the annulation of the triazole ring on thiadiazole . This method requires precise control of reaction conditions, including temperature and pH, to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled. The use of automated systems for monitoring and adjusting parameters such as temperature, pressure, and reactant concentrations is crucial for optimizing the yield and minimizing impurities.

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-sulfamoylphenyl)ethyl]-1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophilic substitution reactions can occur, especially at the sulfamoylphenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acid derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

N-[2-(4-sulfamoylphenyl)ethyl]-1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-[2-(4-sulfamoylphenyl)ethyl]-1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxamide involves its interaction with specific molecular targets. The triazolopyridazine core can bind to enzyme active sites, inhibiting their activity. This compound may also interfere with cellular signaling pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(4-sulfamoylphenyl)ethyl]-1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxamide is unique due to its specific combination of functional groups, which confer a distinct set of biological activities. Its ability to act as an enzyme inhibitor and its potential therapeutic applications make it a valuable compound in medicinal chemistry.

Properties

Molecular Formula

C19H23N7O3S

Molecular Weight

429.5 g/mol

IUPAC Name

N-[2-(4-sulfamoylphenyl)ethyl]-1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxamide

InChI

InChI=1S/C19H23N7O3S/c20-30(28,29)16-3-1-14(2-4-16)7-10-21-19(27)15-8-11-25(12-9-15)18-6-5-17-23-22-13-26(17)24-18/h1-6,13,15H,7-12H2,(H,21,27)(H2,20,28,29)

InChI Key

HRKOWEQRDDEJAU-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1C(=O)NCCC2=CC=C(C=C2)S(=O)(=O)N)C3=NN4C=NN=C4C=C3

Origin of Product

United States

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